1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
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Overview
Description
Preparation Methods
The synthesis of 1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of a germatrane precursor with iodine. One common method involves the use of tris(2-hydroxyethyl)amine as a starting material, which is reacted with germanium tetrachloride to form the germatrane framework. This intermediate is then treated with iodine under controlled conditions to introduce the iodine atom at the desired position .
Chemical Reactions Analysis
1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiocyanate, to form compounds like 1-isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Complex Formation: The germatrane framework allows for the formation of complexes with various metal ions, which can be useful in catalysis and material science.
Scientific Research Applications
1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its ability to interact with various molecular targets through its iodine and germatrane framework. The iodine atom can participate in electrophilic substitution reactions, while the germatrane structure can coordinate with metal ions, influencing catalytic processes . The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and has similar reactivity and applications.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane:
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: A derivative of the target compound where the iodine is replaced with an isothiocyanate group, showing different reactivity and applications.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity compared to its silicon and boron analogs.
Properties
CAS No. |
70565-61-6 |
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Molecular Formula |
C6H12GeINO3 |
Molecular Weight |
345.70 g/mol |
IUPAC Name |
1-iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12GeINO3/c8-7-10-4-1-9(2-5-11-7)3-6-12-7/h1-6H2 |
InChI Key |
VNKBDVQQFLZTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)I |
Origin of Product |
United States |
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